2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS3/c1-17-13(14-15-16-17)22-9-12(19)18-5-4-11(21-8-6-18)10-3-2-7-20-10/h2-3,7,11H,4-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXZUFIELQJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. The initial steps often include the preparation of tetrazole derivatives followed by the introduction of the thiazepan moiety. The general synthetic pathway can be summarized as follows:
- Formation of Tetrazole Derivative : The compound begins with the synthesis of 1-methyl-1H-tetrazole, which is then reacted with appropriate alkyl or aryl halides to form the thioether linkages.
- Thiazepan Construction : The thiazepan ring is formed through cyclization reactions involving thiophenes and other sulfur-containing reagents.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties for compounds related to this compound. Notably:
- Minimum Inhibitory Concentrations (MIC) : Compounds synthesized in similar classes have shown MIC values ranging from 3.90 mg/mL to 7.81 mg/mL against various strains of bacteria, including Staphylococcus epidermidis and Enterococcus faecalis .
| Compound | Target Bacteria | MIC (mg/mL) | Reference Drug |
|---|---|---|---|
| 2b | E. faecalis | 3.90 | Azithromycin |
| 2d | S. epidermidis | 7.81 | Voriconazole |
Antifungal Activity
The compound also exhibited promising antifungal activity:
- Comparison with Standard Drugs : In comparative studies, similar derivatives have outperformed standard antifungal agents like voriconazole and fluconazole, indicating a potential for clinical application in treating fungal infections .
Case Studies
- Antimicrobial Studies : A study evaluated a series of tetrazole derivatives against both standard and clinical strains of bacteria and fungi, revealing that certain derivatives displayed comparable or superior activity to traditional antibiotics .
- Cytotoxicity Assessments : In vitro cytotoxicity tests against human cancer cell lines indicated that many tetrazole derivatives were non-cytotoxic to normal cells while exhibiting significant antimicrobial effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the tetrazole and thiazepan structures could significantly enhance biological activity, suggesting pathways for further optimization .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step processes, including the reaction of thiophenes with tetrazole derivatives. The synthetic pathway generally includes:
- Formation of the Tetrazole Derivative : The initial step involves synthesizing the tetrazole compound through cyclization reactions.
- Thiazepane Ring Formation : Subsequent reactions lead to the formation of the thiazepane ring, essential for the biological activity.
- Final Coupling : The final product is obtained by coupling the tetrazole and thiazepane moieties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- A study showed that derivatives of tetrazole-thiazole exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2a | E. coli | 7.81 mg/mL |
| 2b | S. aureus | 3.90 mg/mL |
These results suggest that the presence of tetrazole and thiazole structures enhances antimicrobial efficacy .
Antifungal Activity
The compound has also demonstrated antifungal properties. In comparative studies:
- The synthesized derivatives showed significant antifungal activity against strains such as Candida albicans with MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Potential
Emerging research highlights the anticancer potential of this compound:
- In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism often involves the activation of caspases leading to cell cycle arrest .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Evaluation : A comprehensive study evaluated a series of synthesized tetrazole derivatives for their antimicrobial properties, revealing that modifications in the structure significantly impacted their activity .
- Mechanistic Insights : Molecular docking studies have been performed to understand how these compounds interact with biological targets at the molecular level, providing insights into their mode of action .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds suggest favorable absorption characteristics, enhancing their potential as therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrazole-Thio-Containing Analogues
Compounds sharing the 1-methyl-1H-tetrazol-5-ylthio group are frequently associated with antibacterial activity. For example:
- (6R,7S)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl cephalosporins (e.g., compounds in ) exhibit broad-spectrum β-lactamase resistance due to the steric and electronic effects of the tetrazole-thio group .
Thiophen-Substituted Analogues
- 1-(4-aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one (): This compound uses a thiophen-2-yl group fused to a benzoimidazotriazole core. Unlike the target molecule, it lacks the thiazepane ring, resulting in reduced conformational flexibility and possibly lower metabolic stability .
- 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl methanone derivatives (): These emphasize pyrazole rings instead of tetrazole, which may diminish hydrogen-bonding capacity but enhance lipophilicity .
Thiazepane-Containing Analogues
- 7-(o-tolyl)-1,4-thiazepan-4-yl methanone derivatives: These prioritize aromatic substituents (e.g., o-tolyl) on the thiazepane ring, which may improve CNS penetration compared to the thiophen-2-yl group in the target compound .
Data Table: Comparative Analysis
Key Research Findings and Implications
- Electron-Withdrawing Effects: The tetrazole-thio group in the target compound may enhance electrophilicity at the ethanone bridge, facilitating nucleophilic attacks in biological targets (e.g., enzyme active sites) .
- Thiophen vs.
- Thiazepane Flexibility : The seven-membered thiazepane ring likely offers better conformational adaptability than five-membered imidazole or triazole rings, which could optimize binding to flexible enzyme pockets .
Q & A
Q. What are the standard synthetic protocols for preparing 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting sodium azide with thiol-containing intermediates under catalytic conditions (e.g., tetrabutylammonium bromide (TBAB) in PEG-400 at 70–80°C). Reaction progress is monitored by TLC, followed by isolation via ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Alternative routes may employ heterocyclic coupling agents to integrate the thiophene and tetrazole moieties .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires a combination of:
- IR spectroscopy : Identifies thioether (C–S, ~650 cm⁻¹), tetrazole (N–H, ~3400 cm⁻¹), and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assigns chemical shifts for methyl groups (δ 2.5–3.0 ppm), thiophene protons (δ 6.8–7.5 ppm), and thiazepane carbons (δ 40–60 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms the thiazepane ring conformation (monoclinic system, P21/c space group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Key variables include:
- Catalyst selection : TBAB enhances reaction rates in PEG-400, but phase-transfer catalysts like Bleaching Earth Clay (pH 12.5) may improve heterocyclic coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while PEG-400 reduces byproduct formation .
- Temperature control : Maintaining 70–80°C prevents thermal decomposition of the tetrazole ring .
- Purification : Gradient recrystallization (ethanol/water) or column chromatography removes impurities like unreacted thiols .
Q. What computational strategies predict the compound’s biological interactions?
Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to target proteins (e.g., antimicrobial enzymes). The thiophene and tetrazole groups often exhibit π-π stacking and hydrogen-bonding interactions, respectively. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and electronic properties for structure-activity relationship (SAR) studies .
Q. How is biological activity (e.g., antimicrobial) assessed experimentally?
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiophene moiety enhances membrane permeability, while the tetrazole group disrupts bacterial biofilm formation .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity .
Q. How can researchers address discrepancies in reported spectroscopic data?
Contradictions in NMR or IR peaks may arise from:
- Solvent polarity : DMSO-d6 vs. CDCl3 shifts thiophene proton signals by 0.2–0.5 ppm .
- Tautomerism : The tetrazole ring exists in 1H- and 2H- tautomeric forms, altering NH proton visibility in D₂O-exchanged spectra .
- Impurity interference : HPLC-MS (C18 column, acetonitrile/water gradient) identifies side products like oxidized thiols .
Q. What experimental design limitations affect stability and reproducibility?
Q. What strategies resolve contradictions in synthesis methodologies?
Comparative studies using Design of Experiments (DoE) evaluate variables like catalyst loading (5–15 mol%) and reaction time (1–4 hrs). Response surface methodology (RSM) identifies optimal conditions for yield (e.g., 80–85% with TBAB vs. 70% with clay catalysts) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Condition Range | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| Catalyst | TBAB, Clay, None | TBAB (10 wt%) | +15% yield, reduced byproducts |
| Temperature (°C) | 60–90 | 70–80 | Prevents tetrazole degradation |
| Solvent | PEG-400, DMF, Ethanol | PEG-400 | Enhances solubility |
| Reaction Time (hrs) | 1–4 | 2 | Balances completion vs. side reactions |
Q. Table 2. Biological Activity Profile
| Assay Type | Target Organism | IC₅₀/MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.5 | Disrupts cell wall synthesis |
| Antifungal | C. albicans | 25.0 | Inhibits ergosterol biosynthesis |
| Cytotoxicity | HEK-293 | >100 | High selectivity index |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
